Eicosyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eicosyl phosphate is a chemical compound that belongs to the class of organic phosphates It is an ester of eicosanol and phosphoric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosyl phosphate can be synthesized through the esterification of eicosanol with phosphoric acid. The reaction typically involves heating eicosanol with phosphoric acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of eicosanol and phosphoric acid, along with the catalyst, into the reactor. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions: Eicosyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to produce eicosanol and phosphoric acid.
Oxidation: this compound can be oxidized to form eicosanoic acid and phosphoric acid.
Substitution: The phosphate group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Eicosanol and phosphoric acid.
Oxidation: Eicosanoic acid and phosphoric acid.
Substitution: Depending on the nucleophile, various substituted eicosyl derivatives.
Scientific Research Applications
Eicosyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular signaling and membrane biology.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of eicosyl phosphate involves its interaction with cellular membranes and enzymes. It can act as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond, releasing eicosanol and phosphoric acid. This interaction can influence various cellular processes, including signal transduction and membrane dynamics.
Comparison with Similar Compounds
Tricresyl phosphate: Used as a flame retardant and plasticizer.
Phosphatidylcholine: A major component of biological membranes.
Phosphatidylethanolamine: Another key phospholipid in biological membranes.
Uniqueness: Eicosyl phosphate is unique due to its long eicosyl chain, which imparts distinct physical and chemical properties compared to shorter-chain phosphates. This makes it particularly useful in applications requiring specific hydrophobic characteristics and interactions with lipid membranes.
Properties
CAS No. |
68647-41-6 |
---|---|
Molecular Formula |
C20H43O4P |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
icosyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3,(H2,21,22,23) |
InChI Key |
XGIDNLGWAKKYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.